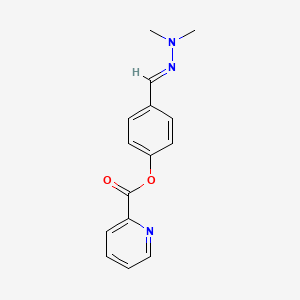

(E)-4-((2,2-二甲基肼甲酰)苯基)吡啶甲酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound is a derivative of hydrazones. Hydrazones are a class of organic compounds characterized by the presence of a nitrogen-nitrogen bond and a nitrogen-carbon double bond in their structure . They are often used in the synthesis of various organic compounds and have been studied for their potential biological activities .

Molecular Structure Analysis

The molecular structure of hydrazones typically consists of a carbon-nitrogen double bond (C=N) and a nitrogen-nitrogen single bond (N-N). The exact structure of “(E)-4-((2,2-dimethylhydrazono)methyl)phenyl picolinate” would depend on the specific arrangement and bonding of these atoms .Chemical Reactions Analysis

Hydrazones are known to undergo a variety of chemical reactions, including oxidation, reduction, and formation of heterocyclic compounds . The specific reactions that “(E)-4-((2,2-dimethylhydrazono)methyl)phenyl picolinate” would undergo would depend on its exact molecular structure.科学研究应用

Antimicrobial Properties

Pyridine compounds have been recognized for their antimicrobial activity. The unique structure of this compound, with its pyridine nucleus and heterocyclic features, contributes to its selectivity against specific pathogens. Researchers have investigated its effectiveness against various bacteria, fungi, and other microorganisms. For instance, studies have explored its inhibitory effects on Staphylococcus aureus, Bacillus cereus, Escherichia coli, Pseudomonas aeruginosa, Aspergillus flavus, and Aspergillus niger .

Antiviral Potential

Given the urgency of finding antiviral agents during the COVID-19 pandemic, pyridine compounds have gained attention. Their antiviral properties extend beyond SARS-CoV-2, encompassing other viruses as well. Researchers have explored their effects on viral replication, entry, and protein interactions. Molecular docking studies provide insights into the binding modes and interactions with specific viral proteins .

Antitumor Activity

Pyridine derivatives have shown promise as potential antitumor agents. Their ability to interact with specific proteins involved in cancer pathways makes them interesting candidates for further investigation. Researchers have studied their effects on cell proliferation, apoptosis, and tumor growth inhibition .

Analgesic and Anti-Inflammatory Effects

Some pyridine compounds exhibit analgesic properties, potentially influencing pain perception pathways. Additionally, their anti-inflammatory activity may be relevant in managing inflammatory conditions. Investigations have explored their impact on inflammatory mediators and cytokines .

Anticonvulsant Properties

Certain pyridine derivatives have demonstrated anticonvulsant effects in preclinical studies. Researchers have evaluated their ability to modulate neuronal excitability and prevent seizures. These findings may have implications for epilepsy management .

Antioxidant Activity

Pyridine compounds can act as antioxidants, scavenging free radicals and protecting cells from oxidative damage. Their potential role in preventing oxidative stress-related diseases warrants further exploration .

Anti-Alzheimer’s Potential

Researchers have investigated pyridine derivatives for their effects on Alzheimer’s disease. These compounds may influence amyloid aggregation, cholinesterase activity, and neuroinflammation, offering a multifaceted approach to Alzheimer’s therapy .

Water Solubility Enhancement

Pyridine’s poor basicity allows it to improve water solubility when incorporated into drug molecules. Medicinal chemists often utilize pyridine moieties to enhance solubility, facilitating drug delivery and bioavailability .

作用机制

未来方向

属性

IUPAC Name |

[4-[(E)-(dimethylhydrazinylidene)methyl]phenyl] pyridine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O2/c1-18(2)17-11-12-6-8-13(9-7-12)20-15(19)14-5-3-4-10-16-14/h3-11H,1-2H3/b17-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEICHLHGUBDOTH-GZTJUZNOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)N=CC1=CC=C(C=C1)OC(=O)C2=CC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/N=C/C1=CC=C(C=C1)OC(=O)C2=CC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-4-((2,2-dimethylhydrazono)methyl)phenyl picolinate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2H,3H,4H,5H,6H,7H,8H-[1,2]oxazolo[4,5-d]azepin-3-one hydrochloride](/img/structure/B2709439.png)

![7-[4-(4-Acetylphenyl)piperazine-1-carbonyl]-3-(4-methylphenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2709441.png)

![1-methyl-3-(trifluoromethyl)-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazole-4-carbaldehyde](/img/structure/B2709446.png)

![Benzo[d]thiazol-2-yl(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2709450.png)

![Methyl 2-[2-[2-(4-butylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2709451.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one](/img/structure/B2709457.png)